Pretetramid

Description

Historical Context of Pretetramid's Identification within Tetracycline (B611298) Biosynthesis Pathways

The elucidation of tetracycline biosynthesis pathways began in the mid-20th century, predating the detailed understanding of the genes involved. Early investigations, particularly by McCormick and colleagues in the 1960s, utilized classical genetic and biochemical techniques such as blocked mutant studies and substrate feeding experiments to identify key intermediates. These studies were instrumental in deducing the sequence of events leading to tetracycline production. This compound and 6-methylthis compound were identified as crucial intermediates in this pathway. Feeding experiments with mutants blocked in early biosynthesis demonstrated that the introduction of this compound and 6-methylthis compound could restore tetracycline production, providing strong evidence for their intermediate status. nih.gov These early findings laid the groundwork for later genetic and enzymatic studies that would fully characterize the role of this compound.

This compound as a Core Biosynthetic Intermediate for Complex Polyketides

This compound serves as a common precursor for the biosynthesis of both oxytetracycline (B609801) and other tetracycline antibiotics. It represents the first free, enzyme-released tetracyclic intermediate formed during the biosynthesis of these compounds. rsc.orgrsc.org The formation of the tetracyclic this compound skeleton is a crucial step that precedes further tailoring reactions, including hydroxylations and methylations, which lead to the diverse array of tetracycline natural products. researchgate.netnih.govcjnmcpu.com

The central position of this compound in these pathways is highlighted by its conversion into other important intermediates, such as anhydrotetracycline (B590944) (ATC), which contains the first functionalized A-ring in the pathway. wikipedia.orgnih.gov Subsequent enzymatic modifications of this compound and its derivatives by tailoring enzymes are responsible for generating the structural diversity observed among different tetracyclines. researchgate.net

Overview of Type II Polyketide Synthase (PKS) Systems Relevant to this compound Formation

This compound is biosynthesized by Type II Polyketide Synthase (PKS) systems, which are characteristic of bacteria, particularly actinomycetes like Streptomyces species. nih.govgenome.jpnih.gov Unlike the large, multi-modular Type I PKSs, Type II PKSs are composed of several discrete proteins that function iteratively. wikipedia.orgmdpi.com

A minimal Type II PKS typically consists of three core components: a ketosynthase (KS or KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). wikipedia.orgnih.govnih.govmdpi.com The KS and CLF often form a heterodimer responsible for the iterative condensation of malonyl-CoA extender units, while the ACP carries the growing polyketide chain as a thioester. nih.govnih.govwikipedia.orgmdpi.comresearchgate.net

In the context of tetracycline biosynthesis, the minimal PKS, in conjunction with other enzymes like cyclases and aromatases, is responsible for assembling a linear poly-β-keto chain from a starter unit (often derived from malonamate) and multiple malonyl-CoA units. wikipedia.orgnih.gov Following the formation of the linear polyketide chain, a series of regioselective cyclization reactions, catalyzed by dedicated cyclases and aromatases, leads to the formation of the tetracyclic this compound structure. rsc.orgrsc.orgwikipedia.org For instance, in oxytetracycline biosynthesis, enzymes like OxyK (aromatase), OxyN (cyclase), and OxyI (cyclase) are involved in the cyclization process that yields this compound. wikipedia.org

The chain length of the nascent polyketide and the subsequent folding and cyclization patterns are influenced by the specific Type II PKS system and associated enzymes. researchgate.net The release of this compound from the PKS machinery often involves a Claisen condensation reaction that forms the final carbon-carbon bond of the tetracyclic system. rsc.orgrsc.org

Detailed research findings on the enzymes involved in this compound formation highlight the complexity and specificity of Type II PKS systems. For example, studies on the oxytetracycline gene cluster have identified specific proteins responsible for starter unit selection and polyketide chain elongation and cyclization, ultimately leading to the formation of this compound. nih.govnih.gov

Here is a summary of key enzymatic components involved in the early stages of tetracycline biosynthesis leading to this compound:

| Enzyme Component | Role in this compound Formation | Associated Gene (Example: oxy cluster) |

| Ketosynthase (KSα) | Catalyzes C-C bond formation during chain elongation | OxyA nih.gov |

| Chain Length Factor (CLF / KSβ) | Determines polyketide chain length, part of the KS-CLF heterodimer | OxyB nih.gov |

| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain | OxyC nih.gov |

| Amidotransferase | Involved in synthesizing the malonamate (B1258346) starter unit | OxyD nih.govnih.gov |

| Cyclases/Aromatases | Catalyze the regioselective cyclization of the linear polyketide chain to form the tetracyclic structure | OxyK, OxyN, OxyI wikipedia.org |

The formation of this compound is a critical branching point, and subsequent enzymatic tailoring reactions, such as methylation by enzymes like OxyF, further modify this core structure, leading to intermediates like 6-methylthis compound and ultimately the diverse tetracycline antibiotics. researchgate.netnih.govcjnmcpu.com

Structure

3D Structure

Propriétés

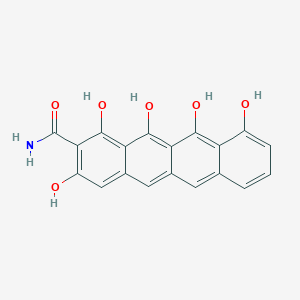

Formule moléculaire |

C19H13NO6 |

|---|---|

Poids moléculaire |

351.3 g/mol |

Nom IUPAC |

1,3,10,11,12-pentahydroxytetracene-2-carboxamide |

InChI |

InChI=1S/C19H13NO6/c20-19(26)15-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)16(23)13(8)17(24)14(9)18(15)25/h1-6,21-25H,(H2,20,26) |

Clé InChI |

ZZAJNFHIGVVCFT-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=CC4=CC(=C(C(=C4C(=C3C(=C2C(=C1)O)O)O)O)C(=O)N)O |

SMILES canonique |

C1=CC2=CC3=CC4=CC(=C(C(=C4C(=C3C(=C2C(=C1)O)O)O)O)C(=O)N)O |

Origine du produit |

United States |

Enzymatic Machinery and Mechanistic Insights into Pretetramid Biosynthesis

Polyketide Chain Assembly Leading to the Pretetramid Scaffold

The foundation of the this compound structure is laid by the assembly of a linear poly-β-ketone chain. This process is catalyzed by a minimal type II PKS system through iterative condensation reactions. wikipedia.orgnih.govmdpi.comnih.govrsc.orgwikipedia.orgresearchgate.net

Role of Minimal PKS Components (Ketosynthase, Chain Length Factor, Acyl Carrier Protein)

The minimal PKS responsible for tetracycline (B611298) polyketide backbone synthesis typically consists of three core components: a ketosynthase (KS or KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). wikipedia.orgnih.govmdpi.comnih.govwikipedia.orgresearchgate.netsci-hub.se In the oxytetracycline (B609801) gene cluster, these are encoded by oxyA, oxyB, and oxyC, respectively. nih.govsci-hub.se The KS and CLF often form a heterodimer complex that catalyzes the carbon-carbon bond formation steps. nih.govwikipedia.org The ACP is a small protein that carries the growing polyketide chain as a thioester, shuttling the intermediates between the catalytic sites. nih.govmdpi.comnih.govwikipedia.org The CLF is thought to play a significant role in determining the final length of the polyketide chain. nih.govnih.gov

Initiation and Elongation Specificity in Polyketide Formation

Biosynthesis is initiated by loading a specific starter unit onto the ACP. For tetracycline biosynthesis, this starter unit is typically malonamate (B1258346), which gives rise to the C2 amide group in the final tetracycline structure. nih.govsci-hub.seresearchgate.net The enzyme OxyD, an amidotransferase homologue, is responsible for the biosynthesis and incorporation of this malonamate starter unit. nih.govnih.govsci-hub.seresearchgate.net Following initiation, the polyketide chain is elongated by the successive addition of extender units, which are exclusively malonyl-CoA molecules in this pathway. wikipedia.orgnih.govmdpi.comnih.govresearchgate.net The KS-CLF complex catalyzes the iterative condensation of malonyl-ACP with the nascent polyketide chain, adding two carbon units in each cycle. nih.govwikipedia.org The specificity for the malonamate starter unit is a key feature distinguishing tetracycline biosynthesis from pathways utilizing other starter units like acetate (B1210297). nih.govresearchgate.netnih.gov

Iterative Claisen Condensation Reactions

The elongation of the polyketide chain proceeds through a series of iterative Claisen-like decarboxylation reactions. wikipedia.orgnih.govmdpi.comnih.govrsc.orgwikipedia.orgresearchgate.netmdpi.comrsc.org In each cycle, a malonyl group from malonyl-ACP undergoes decarboxylation, generating a carbanion that attacks the thioester carbonyl of the growing polyketide chain attached to the KS. This results in the formation of a new carbon-carbon bond and the release of CO₂. The elongated chain is then transferred to the ACP for the next round of condensation. This iterative process continues until a linear poly-β-ketone chain of a specific length (a decaketide in the case of tetracyclines) is formed, tethered to the ACP. wikipedia.orgnih.govnih.govrsc.orgresearchgate.netrsc.org

Regioselective Cyclization and Aromatization Processes

Once the linear polyketide backbone is assembled, it undergoes a series of intramolecular cyclization and aromatization reactions to form the characteristic four-ring system of this compound. These steps are crucial for establishing the correct scaffold and are mediated by dedicated enzymes. wikipedia.orgnih.govcjnmcpu.commdpi.comresearchgate.netnih.govrsc.orgsci-hub.senih.govnih.govresearchgate.netresearchgate.netscispace.comstanford.eduresearchgate.net

Functional Characterization of Cyclase Enzymes (e.g., OxyK, OxyN, OxyI)

Regioselective cyclization of the reactive poly-β-ketone chain is essential to prevent aberrant side reactions and ensure the formation of the correct tetracyclic structure. nih.govnih.gov Several cyclase and aromatase enzymes are involved in this process. OxyK is a cyclase/aromatase that has been identified as being responsible for the cyclization of the first ring, ring D, through C-7/C-12 connectivity. wikipedia.orgnih.govcjnmcpu.comnih.gov Inactivation of oxyK in Streptomyces rimosus resulted in aberrant cyclization, highlighting its indispensable role in the formation of the first ring. cjnmcpu.com OxyN is another cyclase involved in the process, likely catalyzing the closure of the second ring, ring C. cjnmcpu.commdpi.comresearchgate.netnih.gov Heterologous co-expression studies have shown that OxyK and OxyN are sufficient for the cyclization of all four rings to yield this compound. nih.govsci-hub.senih.gov The oxytetracycline gene cluster also contains oxyI, which encodes a putative cyclase with homology to cyclases involved in other polyketide pathways. wikipedia.orgmdpi.comresearchgate.netnih.gov While initially considered potentially involved in the cyclization of the third or fourth ring, studies suggest that OxyI may not be directly required for the cyclization of rings B and A, and its precise role in this compound formation has remained unclear. mdpi.comresearchgate.netnih.gov The formation of the fourth ring (ring A) may occur spontaneously, potentially guided by the presence of the amide starter unit, or it might involve other enzymes like an OxyH-like acyl-CoA ligase, as observed in related pathways. cjnmcpu.comrsc.orgsci-hub.senih.govresearchgate.netresearchgate.net

Stereochemical Control during Ring Formation

While the search results emphasize the regioselectivity of the cyclization process, detailed mechanisms specifically addressing the stereochemical control during the formation of the this compound ring system are not extensively described within the provided snippets. The precise enzymatic mechanisms that dictate the stereochemistry at the chiral centers formed during the cyclization and subsequent tailoring steps would require further investigation beyond the scope of the provided information. However, the enzymatic nature of the cyclization process, mediated by specific protein catalysts like OxyK and OxyN, inherently suggests a degree of stereochemical control, as enzymes typically catalyze reactions with high stereo- and regioselectivity. mdpi.comnih.govmdpi.comscispace.comorganic-chemistry.orgorganic-chemistry.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 18295 |

| Malonyl-CoA | 17577 |

| Malonamyl-CoA | 10803972 |

| Anhydrotetracycline (B590944) | 5281045 |

| 6-Methylthis compound | 6436448 |

Data Table: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Gene | Function | Role in this compound Biosynthesis |

| Ketosynthase | oxyA | Catalyzes C-C bond formation | Part of the minimal PKS, elongates the polyketide chain. wikipedia.orgnih.govmdpi.comnih.govwikipedia.orgresearchgate.netsci-hub.se |

| Chain Length Factor | oxyB | Determines polyketide chain length | Part of the minimal PKS, influences the size of the polyketide backbone. wikipedia.orgnih.govmdpi.comnih.govwikipedia.orgresearchgate.netsci-hub.senih.gov |

| Acyl Carrier Protein | oxyC | Carries the growing polyketide chain | Part of the minimal PKS, holds the polyketide as a thioester. wikipedia.orgnih.govmdpi.comnih.govwikipedia.orgresearchgate.netsci-hub.se |

| Amidotransferase | oxyD | Synthesizes and incorporates malonamate starter unit | Provides the initiation unit for the polyketide chain. nih.govnih.govsci-hub.seresearchgate.net |

| Cyclase/Aromatase | oxyK | Catalyzes cyclization and aromatization | Responsible for the cyclization of the first ring (ring D). wikipedia.orgnih.govcjnmcpu.comnih.gov |

| Cyclase | oxyN | Catalyzes cyclization | Involved in the cyclization of the second ring (ring C). cjnmcpu.commdpi.comresearchgate.netnih.gov |

| Putative Cyclase | oxyI | Putative cyclase function | Role in this compound formation is unclear, potentially involved in later cyclizations or not directly involved. wikipedia.orgmdpi.comresearchgate.netnih.gov |

Detailed Research Findings:

Research utilizing heterologous reconstitution in hosts like Streptomyces coelicolor CH999 has been instrumental in identifying the minimal set of enzymes required for the biosynthesis of key intermediates like this compound. nih.govsci-hub.senih.govstanford.edu These studies have confirmed the roles of the minimal PKS components (OxyA, OxyB, OxyC) in forming the amidated polyketide backbone when supplied with the malonamate starter unit by OxyD. nih.govnih.govsci-hub.seresearchgate.net Furthermore, these reconstitution experiments demonstrated that the combination of OxyK and OxyN is sufficient to achieve the cyclization of the linear polyketide into the tetracyclic this compound structure. nih.govsci-hub.senih.gov The finding that the fourth ring can form spontaneously, particularly in the presence of the amide starter unit, was a significant insight gained from these studies, differentiating this pathway from others requiring dedicated fourth-ring cyclases. sci-hub.senih.gov Investigations into the function of OxyK have confirmed its role as a cyclase/aromatase essential for the initial cyclization event forming ring D. nih.govcjnmcpu.comnih.gov While OxyN's precise substrate and mechanism are still being elucidated, its co-expression with OxyK leads to the formation of this compound, indicating its involvement in subsequent cyclization events, likely ring C formation. cjnmcpu.commdpi.comresearchgate.netnih.gov The exact function of OxyI in this specific pathway remains less defined based on current research, although its homology to other cyclases suggests a potential, albeit perhaps not essential for core this compound formation, role or involvement in related shunt pathways or fine-tuning. mdpi.comresearchgate.netnih.gov These detailed findings, often derived from genetic manipulation and the analysis of resulting polyketide products in heterologous hosts, have significantly advanced the understanding of the enzymatic machinery and mechanistic steps leading to the this compound scaffold.

Sequential Ring Closure Mechanisms

Following the assembly of the linear polyketide chain, a series of regioselective cyclization reactions occur to form the tetracyclic core of this compound. This process is guided by specific cyclases and aromatases. In the biosynthesis of oxytetracycline, for example, the cyclization is initiated by an OxyK-like cyclase/aromatase, which catalyzes the formation of the first ring (ring D) through C7-C12 connectivity. cjnmcpu.comsci-hub.se The closure of the second ring (ring C) is likely mediated by a mono-domain cyclase such as OxyN. cjnmcpu.comsci-hub.se Interestingly, the third ring (ring B) is proposed to form spontaneously after the closure of ring C. cjnmcpu.commdpi.comsci-hub.se The formation of the final ring (ring A) in this compound involves an OxyH-like acyl-CoA ligase and an OxyI-like cyclase, which catalyze a Claisen condensation reaction. cjnmcpu.com This mechanism for ring A formation, involving an acyl-CoA ligase, is considered unique to the biosynthesis of some tetracyclic polyketides derived from type II PKSs. cjnmcpu.com

Tailoring Reactions Post-Pretetramid Formation

Once the tetracyclic this compound scaffold is formed, it undergoes a series of enzymatic modifications, known as tailoring reactions, to yield various tetracycline derivatives. cjnmcpu.commdpi.com The precise sequence of these modifications can vary depending on the specific tetracycline being synthesized. mdpi.com

A common tailoring reaction is the C-methylation of this compound. In the biosynthesis of oxytetracycline and related compounds, the enzyme OxyF, an S-adenosylmethionine (SAM)-dependent methyltransferase, catalyzes the regioselective methylation at the C6 position of this compound, yielding 6-methylthis compound. cjnmcpu.comnih.govnih.govresearchgate.net Studies have shown that the expression of oxyF in a heterologous host producing this compound leads to the production of 6-methylthis compound, while its absence results in the accumulation of the non-methylated product. cjnmcpu.com This C6 methylation is not always essential for subsequent tailoring steps, indicating some flexibility in the pathway. cjnmcpu.comresearchgate.net

Hydroxylation reactions are crucial for introducing hydroxyl groups at specific positions on the tetracyclic scaffold. In the biosynthesis of anhydrotetracycline (ATC), a key intermediate derived from 6-methylthis compound, the enzyme OxyL, an NADPH-dependent dioxygenase, is responsible for the dihydroxylation at the C4 and C12a positions of 6-methylthis compound. nih.govnih.govebi.ac.ukucla.edu This reaction yields 4-keto-anhydrotetracycline, an unstable intermediate. nih.govnih.govebi.ac.uk Research indicates that while OxyL can perform this double hydroxylation alone, the presence of OxyE, a FAD-dependent monooxygenase, significantly enhances the efficiency of this step, particularly the C4 hydroxylation, preventing the accumulation of shunt products. researchgate.netnih.govresearchgate.net This suggests a synergistic action between OxyE and OxyL. nih.govresearchgate.net

The presence of a carbamoyl (B1232498) group at the C2 position is a characteristic feature of many tetracyclines. cjnmcpu.com This group originates from the malonamate starter unit incorporated during the polyketide chain elongation, a process catalyzed by an amidotransferase like OxyD. cjnmcpu.comnih.govmdpi.comnih.govresearchgate.net OxyD is believed to catalyze the transamination of malonate or malonyl-ACP to form the malonamate starter unit. cjnmcpu.comnih.govresearchgate.net Heterologous expression studies have confirmed that OxyD, in conjunction with the minimal PKS, is sufficient for the biosynthesis of amidated polyketides. nih.govnih.gov While the exact substrate and mechanism of OxyD have been investigated, in vitro reconstitution of its activity has been challenging. researchgate.net

Beyond specific hydroxylations, various oxidative transformations occur during tetracycline biosynthesis, contributing to the structural diversity of the final products. These can include further hydroxylations, as seen with OxyL and OxyE, and potentially other oxidation reactions. researchgate.netnih.govresearchgate.net For instance, following the formation of ATC, enzymes like OxyS (ATC monooxygenase) catalyze further oxidation steps, such as the enantioselective oxidation at C6 to yield 5a,11a-dehydrotetracycline. nih.govstekom.ac.id Subsequent hydroxylation at C5 by enzymes like OxyE can then lead to intermediates like 5a,11a-dehydro-oxytetracycline. stekom.ac.idasm.org These oxidative steps, often catalyzed by oxygenases and monooxygenases, play a vital role in shaping the final structure and biological activity of tetracycline antibiotics. cjnmcpu.comnih.govscispace.com

Chemical Synthesis and Directed Derivatization of Pretetramid

Established Total Synthesis Methodologies for Pretetramid

The established methodologies for obtaining the this compound core are predominantly rooted in the biosynthetic pathways found in microorganisms, particularly Streptomyces species. This compound is formed through the complex enzymatic cyclization of a linear tetracyclic skeleton derived from poly-β-ketone intermediates. wikipedia.orgstekom.ac.idrsc.org This biological synthesis involves a series of steps catalyzed by specific enzymes, including aromatases and cyclases. wikipedia.orgstekom.ac.id While chemical total synthesis of complex natural products is a significant area of research organic-chemistry.orgamazon.com, detailed methodologies for the total chemical synthesis of this compound itself, starting from simple precursors in a laboratory setting, are not extensively described in the provided sources. Approaches to the total synthesis of tetracycline (B611298) derivatives have been explored, sometimes involving intermediates like this compound ubc.ca.

Strategic Retrosynthetic Approaches

Retrosynthetic analysis is a powerful technique used in organic chemistry to plan the synthesis of complex molecules by working backward from the target structure to simpler starting materials ijciar.comslideshare.netwikipedia.org. This approach involves identifying disconnections and functional group interconversions slideshare.net. While retrosynthesis is a fundamental tool in the design of synthetic routes for natural products and other complex molecules ijciar.comwikipedia.orgchemistrydocs.com, specific detailed strategic retrosynthetic approaches for the chemical synthesis of this compound from readily available precursors are not provided within the scope of the consulted literature.

Development of Key Synthetic Intermediates

In the context of tetracycline biosynthesis, this compound itself is considered a crucial intermediate wikipedia.orgnih.govstekom.ac.idnih.govsciencereviews.inforesearchgate.netresearchgate.net. Its formation marks a significant stage following the assembly and initial cyclization of the polyketide chain wikipedia.orgstekom.ac.id. Downstream from this compound in the biosynthetic pathway, other key intermediates are generated through further enzymatic modifications. Notable among these is 6-methylthis compound, which is formed by the methylation of this compound nih.govnih.govresearchgate.netresearchgate.net. Anhydrotetracycline (B590944) (ATC) is another important intermediate that arises later in the transformation of this compound towards compounds like oxytetracycline (B609801), featuring a fully functionalized A-ring nih.govresearchgate.net.

Evaluation of Stereoselective Synthetic Pathways

Stereoselectivity is a critical aspect of synthesizing complex molecules with defined three-dimensional structures, particularly in the realm of natural products beilstein-journals.orgresearchgate.netrsc.orgcolab.wsnih.gov. Biosynthetic pathways, being enzyme-catalyzed, are inherently stereoselective, leading to the formation of specific stereoisomers nih.gov. The enzymatic cyclization reactions that produce this compound from a linear polyketide precursor are therefore stereoselective wikipedia.orgstekom.ac.id. While the importance of stereoselective methods in chemical synthesis is well-recognized beilstein-journals.orgresearchgate.netrsc.orgcolab.wsnih.gov, detailed evaluations of different chemical stereoselective synthetic pathways specifically for the de novo construction of the this compound core are not presented in the provided sources.

Chemical Modifications and Functionalization of this compound

Chemical modifications and functionalization of the this compound core, or the tetracyclic structure derived from it, are essential for generating the diverse array of tetracycline antibiotics and their analogs. These modifications often occur after the formation of the core scaffold, either biosynthetically or through semisynthetic routes nih.govnih.govresearchgate.netstanford.eduresearchgate.net.

Regioselective Chemical Transformations

Regioselectivity, the preference for chemical reaction to occur at a specific functional group or position, is crucial in modifying complex molecules nih.govbeilstein-journals.orgrsc.orgrsc.org. In the biosynthesis of this compound, the cyclization reactions that assemble the tetracyclic system from the linear polyketide are regioselective, ensuring the correct connectivity of the rings wikipedia.orgstekom.ac.id. Following the formation of this compound, regioselective transformations are observed in downstream biosynthetic steps. A key example is the regioselective C6 methylation of this compound, catalyzed by the enzyme OxyF, which yields 6-methylthis compound researchgate.net. This demonstrates the precise control exerted by enzymes in directing modifications to specific positions on the this compound core.

Introduction of Novel Substituents on the this compound Core

The introduction of various substituents onto the this compound core, typically after its cyclization to form the tetracycline scaffold, is a primary strategy for generating structural diversity and modulating biological activity nih.govnih.govresearchgate.netstanford.eduresearchgate.net. Biosynthetic enzymes introduce specific functional groups, such as hydroxyl, methyl, and amino groups, at defined positions. For instance, methylation at C6 leads to 6-methylthis compound nih.govresearchgate.netresearchgate.net, and dimethylation occurs at C4 in many tetracyclines nih.govasm.org. Semisynthetic efforts have focused on modifying various positions of the tetracycline structure, with the upper periphery being noted as more tolerant to chemical changes compared to the lower periphery nih.govresearchgate.net. The introduction of novel substituents, such as the tert-butylglycylamido group at C9 in tigecycline, a derivative of minocycline (B592863) (which is derived from a tetracycline precursor), exemplifies how modifications can be made to overcome resistance mechanisms nih.gov.

Exploration of Derivatization Reagents and Reaction Conditions

This compound, as a key intermediate in the biosynthesis of tetracycline antibiotics, possesses a complex polycyclic structure with multiple hydroxyl and carboxamide functional groups wikipedia.orgnih.gov. These functionalities offer various sites for chemical modification, enabling the synthesis of derivatives with potentially altered biological or physicochemical properties. The exploration of derivatization reagents and reaction conditions is crucial for selectively targeting specific functional groups and achieving desired structural modifications.

Derivatization in analytical chemistry, for instance, involves chemically modifying a compound to enhance its detectability, separation, or stability numberanalytics.com. This principle extends to synthetic efforts aimed at creating novel this compound analogs. Common derivatization strategies often target functional groups with active hydrogens, such as hydroxyl (-OH), amine (-NH), and carboxyl (-COOH) groups sigmaaldrich.comresearch-solution.comchromtech.com.

Several types of derivatization reactions are commonly employed in organic synthesis and analytical procedures, including silylation, acylation, and alkylation research-solution.comchromtech.com. Silylation, which involves replacing active hydrogens with a silyl (B83357) group (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), is a widely used technique, particularly for increasing volatility and improving chromatographic behavior sigmaaldrich.comresearch-solution.comchromtech.comchemcoplus.co.jp. Acylation introduces an acyl group, often enhancing detectability or altering polarity research-solution.comchromtech.cominterchim.fr. Alkylation involves the substitution of active hydrogens with alkyl groups, frequently used for esterification or ether formation research-solution.comchromtech.com.

The choice of derivatization reagent and the optimization of reaction conditions are critical for achieving high yields and selectivity. Factors such as reaction time, temperature, solvent, and the presence of catalysts can significantly influence the outcome of a derivatization reaction nih.govsigmaaldrich.com. For example, while some derivatization reactions may proceed rapidly at room temperature, others might require elevated temperatures or longer reaction times for completion nih.govsigmaaldrich.com. The presence of moisture can negatively impact the yield and stability of certain derivatives, particularly silylated compounds sigmaaldrich.com.

Research into the chemical modification of this compound and related tetracyclic intermediates has been ongoing, driven by the desire to develop new tetracycline analogs nih.gov. Early studies in tetracycline biosynthesis identified key intermediates such as this compound and 6-methylthis compound, and investigations involving blocked mutants and substrate feeding experiments provided insights into the sequence of biosynthetic events and potential sites for modification nih.govresearchgate.netacs.org. For instance, feeding experiments showed that this compound and 6-methylthis compound could restore tetracycline biosynthesis in certain mutants, indicating their role as intermediates nih.gov.

Specific examples of derivatization or modification steps related to this compound within the biosynthetic pathway include methylation and hydroxylation reactions catalyzed by specific enzymes researchgate.netmdpi.com. The modification of this compound involves a C6 methylation catalyzed by the methyltransferase OxyF, yielding 6-methylthis compound mdpi.comebi.ac.uk. Subsequent steps involve dihydroxylation at C4 and C12a mdpi.comebi.ac.uk. While these are enzyme-catalyzed biosynthetic transformations, they highlight positions on the this compound structure amenable to chemical modification.

Synthetic approaches to this compound and its analogs have also been explored, providing routes for the introduction of various substituents acs.orgrsc.org. These synthetic efforts often involve carefully controlled reaction conditions to build the complex tetracyclic skeleton and introduce functional groups at specific positions. The conversion of quaternary tetracyclines to corresponding pretetramids has been described, suggesting chemical rearrangements that can be exploited for derivatization acs.org.

Based on the nature of this compound's functional groups and general chemical derivatization principles, potential derivatization reagents and conditions could include:

| Functional Group | Type of Derivatization | Potential Reagents | Possible Conditions |

| Hydroxyl (-OH) | Silylation | BSTFA, MSTFA, MTBSTFA | Various solvents (e.g., acetonitrile, pyridine), heating, catalysts (e.g., TMCS) sigmaaldrich.comresearch-solution.comchemcoplus.co.jpnih.govsigmaaldrich.com |

| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | Presence of base (e.g., pyridine), various solvents research-solution.cominterchim.fr | |

| Alkylation | Alkyl halides with base | Various solvents, controlled temperature | |

| Carboxamide (-CONH2) | Hydrolysis/Esterification | Acidic or basic conditions, alcohols | Heating, presence of catalysts |

| Reduction | Metal hydrides | Various solvents, controlled temperature | |

| Phenolic Hydroxyls | Alkylation | Alkyl halides with base | Various solvents, controlled temperature |

The exploration of these and other derivatization reagents and reaction conditions would be essential for systematically generating a library of this compound derivatives. Analyzing the products using techniques like chromatography (e.g., HPLC, GC) coupled with mass spectrometry would be necessary to identify and characterize the resulting derivatives and optimize reaction parameters for yield and selectivity sigmaaldrich.comnih.govsigmaaldrich.comactascientific.com.

Molecular Interactions and Recognition in Pretetramid Biosynthesis

Binding Affinity and Specificity of Pretetramid with Biosynthetic Enzymes

Enzymes exhibit specificity in binding their substrates, which is determined by the complementary shape, charge, and hydrophilic/hydrophobic characteristics of their binding pockets. wikipedia.orglibretexts.org This specificity ensures that the correct substrates are recognized and acted upon, leading to the desired product, this compound. Binding affinity, often quantified by the equilibrium dissociation constant (KD), measures the strength of the interaction between a molecule and its binding partner. malvernpanalytical.com A lower KD value indicates a stronger binding affinity. malvernpanalytical.com In the context of enzyme-substrate interactions, binding affinity is crucial for determining substrate specificity and can be a more effective predictor of in vivo specificity than catalytic efficiency (kcat/Km) in some cases. nih.gov

Identification of Key Amino Acid Residues in Enzyme Active Sites

The active site of an enzyme, where substrate binding and catalysis occur, is composed of a unique arrangement of amino acid residues. libretexts.orgunacademy.com These residues contribute to the specific chemical environment of the active site through their side chains, which can vary in size, charge, and hydrophilicity. libretexts.org The precise positioning and properties of these amino acids create a binding site that is specific for its substrate, much like a lock and key. libretexts.org While the specific key amino acid residues involved in the binding of this compound to its biosynthetic enzymes (OxyK, OxyN, OxyI) are not detailed in the provided search results, studies on other enzymes highlight the importance of specific residues within or around the active center for catalytic activity and substrate binding. nih.govmdpi.com Site-directed mutagenesis is a common technique used to investigate the role of specific amino acid residues in enzyme function. nih.govmdpi.com

Conformational Changes Induced by this compound Binding to Enzymes

Enzymes are flexible molecules that can undergo conformational changes upon binding to their ligands, including substrates. mdpi.comwordpress.complos.org This phenomenon is described by the induced-fit model, where both the enzyme and the substrate undergo slight changes in shape to achieve an optimal fit for catalysis. libretexts.orgmdpi.com Conformational changes can range from subtle adjustments in side chains to larger movements of domains or loops within the protein structure. mdpi.comwordpress.compurdue.edu These changes can be critical for aligning catalytic residues, promoting substrate binding, and facilitating product release. mdpi.compurdue.edu While specific details regarding the conformational changes induced by this compound binding to its biosynthetic enzymes are not available in the provided information, it is generally understood that substrate binding often leads to a more catalytically active form of the enzyme. purdue.edu

Allosteric Modulation of Enzyme Activity by this compound or its Precursors

Allosteric modulation is a mechanism of enzyme regulation where a molecule binds to a site distinct from the active site (an allosteric site), inducing a conformational change that affects the enzyme's activity. libretexts.orgwikipedia.orgnih.govlibretexts.org This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. wikipedia.orgnih.govlibretexts.org Allosteric effectors can be structurally dissimilar to the substrate and play a crucial role in regulating metabolic pathways. libretexts.orgwikipedia.org While the provided information does not explicitly state whether this compound or its precursors act as allosteric modulators of the biosynthetic enzymes, allosteric regulation is a common mechanism for controlling enzyme activity in metabolic processes. libretexts.orglibretexts.orgnih.gov Such modulation could potentially fine-tune the rate of this compound biosynthesis in response to cellular signals or the availability of precursors.

Theoretical and Computational Chemistry Approaches for Pretetramid Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental tools used to investigate the electronic structure and reactivity of molecules. bnujournal.commdpi.com By solving the electronic Schrödinger equation, or approximations thereof, QM methods can describe the distribution of electrons within a molecule, which is crucial for understanding its chemical behavior and potential reaction pathways. epfl.chuchicago.edu

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio methods and Density Functional Theory (DFT) are two primary approaches within quantum mechanics applied to chemical systems. mdpi.comresearchgate.net Ab initio methods are based on fundamental physical principles without empirical parameters, while DFT methods approximate the electron density to calculate the electronic structure and energy. epfl.chresearchgate.net DFT, in particular, has become widely popular due to its balance of accuracy and computational efficiency, making it applicable to a broad range of systems, including larger molecules and those involving transition metals. mdpi.comepfl.chresearchgate.net These methods can be used to study the ground state properties of molecules, as well as explore potential energy surfaces relevant to chemical reactions. bnujournal.com

Characterization of Reaction Transition States and Intermediates

QM calculations are invaluable for identifying and characterizing transition states and intermediates in chemical reactions. solubilityofthings.comorganicchemistrytutor.comunipg.itpressbooks.pubyoutube.com A transition state is a high-energy, transient molecular configuration along the reaction pathway, representing the peak of an energy barrier. solubilityofthings.comorganicchemistrytutor.comunipg.itpressbooks.pubyoutube.com Intermediates, conversely, are relatively more stable species that exist in energy minima between transition states in a multi-step reaction. solubilityofthings.comorganicchemistrytutor.comunipg.itpressbooks.pubyoutube.com By locating these critical points on the potential energy surface, QM calculations can provide detailed information about the reaction mechanism, including the molecular structures and energies at each step. solubilityofthings.comorganicchemistrytutor.comunipg.itpressbooks.pubyoutube.com

Energetic Profiles of Biosynthetic Transformations

Understanding the biosynthesis of natural products like pretetramid involves a series of enzymatic transformations. wikipedia.orgstekom.ac.idnih.gov QM calculations can be applied to study the energetic profiles of these transformations. By calculating the energies of reactants, transition states, and intermediates involved in each enzymatic step, researchers can map out the reaction pathway and determine the activation energies, which are critical for understanding reaction rates and feasibility. unipg.itresearchgate.net This provides insights into how enzymes catalyze specific reactions and the factors influencing the efficiency and regioselectivity of biosynthetic pathways. nih.gov

Molecular Dynamics (MD) Simulations of this compound and Enzyme Complexes

Molecular dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems by simulating the motions and interactions of atoms and molecules. nih.govebsco.commdpi.com MD simulations provide dynamic information, capturing the fluctuations and conformational changes that are essential for understanding molecular function and interactions. nih.govebsco.commdpi.com

Conformational Dynamics of this compound in Solvent Environments

The conformation of a molecule can be influenced by its environment, such as the surrounding solvent. tamu.edunih.govnih.gov MD simulations can be used to study the conformational dynamics of this compound in various solvent environments. These simulations can reveal how the molecule's structure fluctuates over time and how these fluctuations are affected by solvent interactions. tamu.edunih.govnih.gov Understanding the preferred conformations and flexibility of this compound in solution is important for predicting its behavior and interactions in biological systems.

Protein-Ligand Interaction Dynamics

This compound, as a precursor to antibiotics, interacts with enzymes during its biosynthesis and potentially with biological targets. wikipedia.orgstekom.ac.id MD simulations are powerful tools for studying the dynamic interactions between proteins and ligands. nih.govmdpi.commdpi.comnih.goveuropa.eu By simulating the complex of this compound bound to a relevant enzyme or target protein, researchers can investigate the binding process, the stability of the complex, and the conformational changes that occur upon binding. nih.govmdpi.commdpi.comnih.goveuropa.eu These simulations can provide insights into the nature of the interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, and how they contribute to binding affinity and specificity. mdpi.commdpi.com MD simulations can also explore the dynamics of the protein-ligand complex, revealing how the molecules move and adapt while bound, which is crucial for understanding the functional implications of the interaction. nih.govmdpi.commdpi.comnih.goveuropa.eu

Predictive Modeling of Biosynthetic Pathway Flux

The biosynthesis of this compound from a linear tetracyclic skeleton involves a series of cyclization reactions catalyzed by specific enzymes such as aromatases and cyclases (e.g., OxyK, OxyN, and OxyI in the oxytetracycline (B609801) pathway). nih.govf1000research.com Following the formation of this compound, further enzymatic modifications occur, including methylation by methyltransferases (e.g., OxyF) and hydroxylation by oxygenases (e.g., OxyL and OxyE) to yield downstream products. nih.govnih.govwikipedia.org

Predictive modeling of biosynthetic pathway flux, often employing techniques like Flux Balance Analysis (FBA), is a computational method used to simulate and analyze the flow of metabolites through a metabolic network. nih.govwikipedia.orgresearchgate.net This approach can predict reaction rates and identify metabolic bottlenecks within a pathway, given the stoichiometry of the reactions and constraints on input and output fluxes. wikipedia.orgresearchgate.net

In principle, a stoichiometric model of the this compound biosynthetic pathway could be constructed based on the known enzymatic reactions. wikipedia.orgresearchgate.net By incorporating constraints derived from experimental data, such as nutrient availability or enzyme capacities, flux balance analysis could be used to predict the theoretical maximum yield of this compound or its derivatives under different conditions. wikipedia.orgresearchgate.net This type of modeling could help in identifying potential targets for metabolic engineering to enhance this compound production or to favor the accumulation of specific analogs by manipulating the flux distribution within the pathway. plos.org Although specific studies on predictive flux modeling of the this compound pathway were not detailed in the provided context, the general principles and applications of FBA in analyzing and optimizing microbial biosynthetic pathways suggest its potential utility in this compound research. nih.govwikipedia.orgresearchgate.netplos.org

Advanced Analytical Methodologies for Pretetramid Characterization in Research Contexts

Chromatographic Separation Techniques

Chromatographic methods are central to the isolation and purification of pretetramid from culture extracts for further analysis. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is often dictated by the required resolution, speed, and sample throughput.

HPLC is a foundational technique for the analysis of intermediates in tetracycline (B611298) biosynthetic pathways. nih.gov Method development for this compound and related polyketides typically involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Key parameters in HPLC method development include the selection of the stationary phase, mobile phase composition, and detection method. C18 columns are frequently employed due to their versatility in separating a wide range of aromatic compounds. nih.gov The mobile phase often consists of a gradient of an organic solvent (like acetonitrile) in water, with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups. nih.gov Detection is commonly performed using a diode array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification of compounds based on their characteristic UV-Vis spectra. researchgate.net

Table 1: Example HPLC Parameters for Tetracycline Intermediate Analysis

| Parameter | Specification | Purpose |

| Column | Reverse-phase C18 (e.g., 250mm x 4.6mm, 5µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA | Elution of analytes from the column. |

| Gradient | Linear gradient from 5% to 95% B over 30 minutes | To resolve compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow for efficient separation. |

| Detection | Diode Array Detector (DAD) at 355-358 nm | To detect and quantify aromatic polyketides. |

This interactive table summarizes typical starting conditions for the HPLC analysis of tetracycline pathway intermediates like this compound, as derived from methodologies used in related biosynthetic studies. nih.govresearchgate.net

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. In the context of this compound research, UPLC is particularly valuable for metabolic profiling and the detection of low-abundance intermediates in crude cell lysates or fermentation broths. acs.org The enhanced peak capacity of UPLC systems, often coupled with mass spectrometry (UPLC-MS), is critical for resolving structurally similar polyketides and shunt products that might co-elute in a standard HPLC separation. researchgate.net This capability is essential for functional analysis of biosynthetic gene clusters where multiple related compounds may be produced simultaneously. acs.org

Spectrometric Techniques for Structural Elucidation (beyond basic identification)

While chromatography is used for separation, spectrometry is required for the definitive structural confirmation of this compound and for probing the intricate details of its formation.

NMR spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra are used to confirm the connectivity of the carbon skeleton and the aromatic nature of the tetracyclic core. stanford.edu In biosynthetic studies, NMR is crucial for characterizing novel shunt products or intermediates accumulated in genetically engineered microbial strains. researchgate.net By analyzing the chemical shifts and coupling constants, researchers can confirm the cyclization pattern and identify the specific tailoring reactions, such as methylation, that have occurred. For instance, NMR data was essential in confirming the structure of 6-methylthis compound, the product of the C-6 methylation of this compound catalyzed by the methyltransferase OxyF. researchgate.net

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive method for detecting and identifying biosynthetic intermediates. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions and confident identification of compounds like this compound in complex mixtures. nih.gov Selected ion monitoring (SIM) can be used to specifically track the production of expected intermediates based on their calculated mass-to-charge ratio ([M+H]⁺). nih.gov

Furthermore, MS is the primary analytical tool for isotopic labeling studies, which have been fundamental in deciphering the tetracycline biosynthetic pathway. scispace.comnih.gov Early feeding experiments with ¹³C-labeled acetate (B1210297) confirmed the polyketide origin of the this compound backbone. escholarship.org These experiments demonstrate that the carbon framework is assembled from acetate units in a head-to-tail fashion. escholarship.org More advanced studies using doubly labeled precursors (e.g., ¹⁸O, ¹³C-L-tyrosine) have helped to elucidate the mechanisms of specific enzymatic reactions, such as oxidative cyclizations involved in forming the fused ring system. scispace.com

Table 2: Key Intermediates in Oxytetracycline (B609801) Biosynthesis Identified via MS

| Compound | Proposed Function | Detection Method |

| This compound | Fully cyclized aromatic tetracycle precursor | LC-MS, HRMS |

| 6-Methylthis compound | Product of C-6 methylation by OxyF | LC-MS, HRMS |

| 4-Keto-anhydrotetracycline | Product of dihydroxylation of 6-methylthis compound | LC-MS, HRMS |

This interactive table lists key intermediates in the biosynthetic pathway leading from this compound, which are commonly identified and characterized using mass spectrometry techniques. researchgate.netnih.govnih.gov

Raman spectroscopy, a complementary vibrational spectroscopy technique, could also provide insights into the molecular structure of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, which could help in analyzing the aromatic carbon framework. However, detailed research applications of Raman spectroscopy specifically for the vibrational analysis of this compound are not extensively documented in the literature.

Derivatization Strategies for Enhanced Analytical Performance

Selection of Derivatizing Reagents for Specific Functional Groups

The choice of a derivatizing reagent is dictated by the functional groups present in the analyte molecule. Tetracyclines, including this compound, possess several reactive functional groups, such as hydroxyl (-OH), enolizable ketones, and amine (-NH) groups, which are targets for derivatization.

For GC analysis , where volatility is a prerequisite, derivatization is essential for polar compounds like tetracyclines. actascientific.com Common derivatization reactions for the hydroxyl and amine groups include:

Silylation: This is a widely used technique that replaces active hydrogens in -OH, -NH, and -SH groups with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and thermally stable.

Acylation: This involves the reaction of functional groups with reagents like acid anhydrides or acyl halides to form esters and amides.

Alkylation: This process forms esters from acidic compounds, enhancing their volatility for GC analysis.

For LC-MS analysis , derivatization can be employed to improve ionization efficiency. Reagents that introduce a readily ionizable group or a permanent charge can significantly enhance the signal in mass spectrometry. nih.gov

Table 2: Common Derivatizing Reagents for Functional Groups in Tetracycline-like Compounds

| Functional Group | Derivatization Reaction | Common Reagents |

|---|---|---|

| Hydroxyl (-OH) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | |

| Amine (-NH) | Acylation | Acetic anhydride, TFAA |

| Carboxylic Acid (-COOH) | Esterification (Alkylation) | Methanol/HCl, Diazomethane |

Optimization of Derivatization Conditions for Quantitative Analysis

For quantitative analysis, the derivatization reaction must be reproducible, and ideally, should proceed to completion. The optimization of derivatization conditions is therefore a critical step in method development. Key parameters that are typically optimized include:

Reagent Concentration: A sufficient excess of the derivatizing reagent is used to drive the reaction to completion.

Reaction Time and Temperature: These parameters are optimized to ensure a complete and rapid reaction without causing degradation of the analyte or the derivative.

pH and Solvent: The reaction medium is crucial for the efficiency of the derivatization. For example, the formation of tetracycline-metal chelates is pH-dependent. researchgate.net

Catalyst: In some reactions, a catalyst may be used to increase the reaction rate.

The goal of optimization is to achieve a stable derivative with a high yield, which is essential for accurate and precise quantification. longdom.org

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. ijarnd.comnih.gov For the characterization of this compound, LC-MS and GC-MS would be the most relevant hyphenated techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for the analysis of tetracyclines in various matrices. nih.govorientjchem.orgnih.govnih.gov It combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. ox.ac.uk LC-MS, and particularly its tandem version (LC-MS/MS), allows for the quantification of tetracyclines at very low concentrations and provides structural information for identification. waters.comresearchgate.netmdpi.com The analysis of tetracyclines by LC-MS can be challenging due to their chelating properties, which can lead to poor peak shape and irreversible retention on the column. The use of specific mobile phase additives, such as oxalic acid, can mitigate these issues. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for tetracyclines due to their low volatility and thermal instability. However, with appropriate derivatization to increase volatility, GC-MS can be a viable analytical method. actascientific.com GC-MS offers high chromatographic resolution and provides detailed mass spectra that can be used for structural elucidation and confirmation. nih.gov

Table 3: Overview of Hyphenated Techniques for Tetracycline Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages for Tetracycline Analysis |

|---|

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase | Measurement of mass-to-charge ratio of ionized molecules | - High sensitivity and selectivity

Metabolic and Pathway Engineering Centered on Pretetramid

Rational Genetic Manipulation of Pretetramid Biosynthetic Genes

Rational genetic manipulation of the genes involved in this compound biosynthesis focuses on targeted modifications to influence the yield and type of tetracycline (B611298) produced. cjnmcpu.comnih.gov This requires a thorough understanding of the specific genes encoding the enzymes responsible for the formation and modification of this compound. nih.gov

Gene Deletion and Overexpression Strategies

Gene deletion and overexpression are fundamental strategies in metabolic engineering. Deleting genes encoding enzymes that catalyze competing pathways or lead to undesirable byproducts can redirect metabolic flux towards this compound and downstream tetracyclines. wikipedia.org Conversely, overexpressing genes encoding key enzymes in the this compound biosynthetic pathway or those involved in precursor supply can potentially increase production. wikipedia.orgelifesciences.orgnih.gov For instance, studies have investigated the effect of overexpressing genes within the oxytetracycline (B609801) biosynthetic cluster, although simply overexpressing the entire cluster on a low-copy plasmid did not necessarily lead to production exceeding that of the parent strain. sci-hub.se Deletion of specific genes, such as ctcK in Streptomyces aureofaciens, has been shown to result in the accumulation of C6-demethylated tetracycline precursors, including those related to this compound, demonstrating the impact of targeted gene deletions on pathway intermediates. researchgate.net

Heterologous Expression Systems for Pathway Reconstruction

Reconstructing biosynthetic pathways in heterologous hosts is a powerful approach to study and engineer natural product biosynthesis, including that of tetracyclines derived from this compound. nih.govnih.govrsc.org This involves cloning and expressing the relevant biosynthetic gene cluster or a subset of genes in a different organism, often a well-characterized and easily manipulated host like Streptomyces coelicolor or Escherichia coli. nih.govnih.govbiorxiv.org Heterologous expression allows for the dissection of complex pathways, identification of minimal gene sets required for the production of intermediates like this compound, and the potential for higher yields in an optimized host. nih.govnih.govnih.gov Studies have demonstrated the successful heterologous reconstitution of parts of the tetracycline biosynthetic pathway, revealing the functions of specific cyclases required for the formation of the tetracyclic scaffold of this compound. nih.govnih.gov

Directed Biosynthesis of Novel this compound Analogs through Enzyme Engineering

Enzyme engineering plays a crucial role in generating novel this compound analogs. nih.govnih.govmednexus.org By modifying the enzymes involved in the biosynthesis and tailoring of this compound and its downstream intermediates, researchers can alter substrate specificity, introduce new catalytic activities, or change the regioselectivity of reactions. nih.govmdpi.comillinois.edu This can lead to the production of tetracycline derivatives with modified structures and potentially improved pharmacological properties. cjnmcpu.comnih.gov For example, understanding the function of enzymes like OxyF, a methyltransferase that acts on this compound, provides targets for engineering to produce analogs lacking the C6 methyl group. cjnmcpu.commdpi.com Directed evolution and rational design are key strategies in enzyme engineering for this purpose. mednexus.orgmdpi.comillinois.edu

Strategies for Modulating this compound Accumulation in Microbial Hosts

Modulating the accumulation of this compound in microbial hosts involves optimizing various factors beyond just the presence of biosynthetic genes. researchgate.netresearchgate.net This can include optimizing fermentation conditions, manipulating regulatory genes that control the expression of the biosynthetic cluster, and addressing bottlenecks in precursor supply or product export. researchgate.netplos.orgnih.gov While specific detailed strategies solely focused on increasing this compound accumulation (as opposed to downstream products) might be less documented, general metabolic engineering principles apply. Enhancing the supply of malonyl-CoA, a key building block for the polyketide chain leading to this compound, could be one strategy. rsc.org Additionally, influencing the cellular environment to favor the stability of this compound or reduce its conversion to downstream products could potentially lead to its accumulation. Modulating host metabolism through diet or other external factors has been shown to influence the accumulation of microbial metabolites in other contexts, suggesting potential avenues for future research in this compound producers. nih.govnih.govresearchgate.net

Combinatorial Biosynthesis Approaches Utilizing this compound as a Scaffold

Combinatorial biosynthesis leverages the modularity of polyketide synthases and tailoring enzymes to create hybrid pathways and generate libraries of novel compounds. uky.eduplos.org this compound, as a core tetracyclic scaffold, serves as a valuable starting point for such approaches. cjnmcpu.complos.org By combining genes encoding enzymes from different tetracycline or other polyketide biosynthetic pathways, researchers can introduce new modifications to the this compound structure, leading to the production of hybrid tetracycline analogs. cjnmcpu.comuky.eduplos.org This can involve swapping enzyme domains, entire enzymes, or even modules within the polyketide synthase itself. rsc.org The availability of sequenced tetracycline biosynthetic gene clusters facilitates the identification and manipulation of these genetic parts for combinatorial biosynthesis efforts aimed at generating structural diversity around the this compound scaffold. cjnmcpu.comnih.gov

Future Research Trajectories and Unexplored Aspects of Pretetramid

Discovery of Novel Enzymes and Reaction Mechanisms in Pretetramid Biosynthesis

While significant progress has been made in elucidating the core biosynthetic pathway leading to this compound, particularly the roles of minimal polyketide synthases (PKSs) and cyclases like OxyK and OxyN, the full enzymatic machinery and intricate reaction mechanisms are still subjects of ongoing investigation researchgate.netnih.gov. This compound is formed by the minimal PKS (OxyA, OxyB, and OxyC) accepting a malonamyl starter unit and condensing eight equivalents of malonate, followed by cyclization reactions catalyzed by enzymes such as OxyK, OxyN, and OxyI to form the tetracyclic core wikipedia.orgnih.gov. The amidated tetracycline (B611298) backbone is biosynthesized by minimal PKSs and an amidotransferase homologue, OxyD researchgate.net. OxyD is responsible for incorporating the malonamate (B1258346) starter unit, a universal building block for tetracycline compounds nih.gov.

Future research will likely focus on identifying and characterizing novel enzymes involved in subtle tailoring steps or regulatory processes that influence this compound yield or structural variations. For instance, while OxyF is known to regioselectively methylate this compound to yield 6-methylthis compound, the full spectrum of potential modifications and the enzymes responsible remain to be explored researchgate.netcjnmcpu.com. Understanding the mechanisms of cyclization, particularly how the final ring is formed via C-1/C-18 aldol (B89426) condensation without a dedicated fourth-ring cyclase in contrast to other polyketides, is another area for further biochemical studies researchgate.net. The identification of assistant enzymes, such as OxyP which hydrolyzes acetyl-ACP to favor the correct starter unit, highlights the complexity and potential for discovering new enzymatic roles in optimizing this compound biosynthesis escholarship.org. Further genetic and biochemical studies are needed to complete the understanding of tetracycline biosynthesis, including unresolved steps in the pathway nih.gov.

Advanced Synthetic Biology Tools for Modular Pathway Assembly

Synthetic biology offers powerful tools for manipulating and engineering biosynthetic pathways, including that of this compound. The ability to reliably produce intermediates and variants in the tetracycline pathway is a key step toward the engineered biosynthesis of tetracycline analogs researchgate.netnih.gov. Advanced DNA assembly techniques are crucial for the combinatorial construction of metabolic pathways from modular components nih.govresearchgate.net. Techniques such as Golden Gate cloning (Type IIS restriction enzyme-based) and sequence-independent overlap methods like Gibson assembly are becoming increasingly popular for assembling larger constructs and entire pathways nih.govresearchgate.netnih.gov.

Applying these tools to this compound biosynthesis involves the modular assembly of genes encoding the minimal PKS, cyclases, and relevant tailoring enzymes in heterologous hosts researchgate.netnih.govnih.gov. This allows for the creation of engineered strains capable of producing this compound or novel derivatives. Future research will focus on developing more efficient and versatile DNA assembly systems specifically tailored for complex polyketide biosynthetic gene clusters. This includes optimizing the expression levels and coordination of multiple enzymes within the assembled pathway to avoid bottlenecks and enhance product titers aimspress.com. The use of standardized, reusable DNA parts and vectors, as demonstrated by systems like MIDAS, will be essential for flexible and rapid construction of tailored gene combinations for this compound pathway engineering nih.gov.

High-Throughput Screening for Novel this compound-Transforming Biocatalysts

The discovery and engineering of enzymes that can modify or transform this compound into novel compounds is a significant area for future research. High-throughput screening (HTS) technologies are essential for rapidly evaluating large libraries of enzyme variants or microbial strains for desired catalytic activities rsc.orgnih.govresearchgate.net.

Future efforts will involve developing and applying HTS assays specifically designed to detect the conversion of this compound into various modified structures. This could involve screening natural diversity from microbial sources or screening libraries of engineered enzymes with altered substrate specificities or reaction outcomes. The development of sensitive and rapid detection methods, such as fluorogenic or chromogenic assays, coupled with automation and miniaturization (e.g., in microtiter plates or microfluidic droplets), will be crucial for accelerating the discovery of novel this compound-transforming biocatalysts nih.govresearchgate.net. These biocatalysts could enable the chemoenzymatic synthesis of this compound derivatives that are difficult or impossible to access through traditional chemical synthesis, potentially leading to compounds with improved pharmacological properties.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

A comprehensive understanding of this compound biosynthesis and its regulation requires the integration of data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics nih.govgenexplain.com. While individual omics approaches provide valuable insights, their integration can reveal complex relationships among genes, proteins, and metabolites that are not apparent from single-omics analyses mdpi.combiorxiv.orgfrontiersin.org.

Future research will increasingly utilize multi-omics approaches to gain a systems-level understanding of the host organisms producing this compound. This involves correlating changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics) under different conditions to identify key regulatory networks and potential bottlenecks in this compound biosynthesis genexplain.comfrontiersin.org. For example, multi-omics analysis of Streptomyces rimosus, a producer of oxytetracycline (B609801) (derived from this compound), has already provided insights into the metabolic and regulatory networks driving its formation researchgate.net. Integrating these datasets can help identify novel enzymes, regulatory elements, and transport mechanisms that influence this compound production or the formation of shunt products sciencereviews.infosciencereviews.info. Advanced computational tools and workflows are being developed to facilitate the integration and analysis of large multi-omics datasets, enabling the prediction of metabolic pathways and the identification of key genetic determinants biorxiv.org. This holistic view is essential for rational strain engineering and optimizing this compound production.

Q & A

Q. Methodological Approach

- Recombinant enzyme assays : Purify enzymes like ChdMII (methyltransferase) and incubate with this compound and cofactors (e.g., SAM). Analyze products via LC-MS to confirm methylation .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates and determine / values for substrate specificity .

What computational tools are used to predict this compound’s interaction with biosynthetic enzymes?

Advanced Research Question

- Docking simulations (AutoDock Vina) model this compound’s binding to ChdOIII’s active site, identifying key residues (e.g., FAD-binding motifs) .

- Phylogenetic analysis (MEGA software) compares Chd cluster genes with homologs (e.g., oxy genes) to infer functional divergence .

How can conflicting data on this compound’s stability under varying pH conditions be reconciled?

Q. Data Contradiction Analysis

- Conduct accelerated stability studies across pH 3–9, monitoring degradation via UV-Vis spectroscopy and HPLC .

- Use density functional theory (DFT) to predict protonation states affecting stability . Conflicting results often arise from buffer composition differences; control ionic strength and temperature rigorously .

What strategies optimize this compound yield in engineered microbial strains?

Advanced Research Question

- Promoter engineering : Replace native promoters with inducible systems (e.g., tipA) to boost gene expression .

- Co-culture fermentation : Pair this compound-producing strains with helper microbes to scavenge inhibitory byproducts.

- Metabolic flux analysis (-MFA) identifies bottlenecks, guiding overexpression of rate-limiting enzymes (e.g., ChdMII) .

How do researchers differentiate this compound from structurally similar intermediates (e.g., anhydrotetracycline)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.